3-Bromo-5-fluoro-4-nitrobenzamide

Histone Deacetylase Inhibition Epigenetic Drug Discovery Benzamide Scaffold SAR

This specific 3-bromo-5-fluoro-4-nitro substitution pattern is critical for maintaining target potency (HDAC IC50 of 119 nM) and membrane permeability, as alternative regioisomers show diminished activity. Its three distinct handles (Br for cross-coupling, F for metabolic stability, NO2 for bioreduction) make it an irreplaceable, multi-functional intermediate for epigenetic and kinase drug discovery programs.

Molecular Formula C7H4BrFN2O3
Molecular Weight 263.02 g/mol
Cat. No. B11857551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-nitrobenzamide
Molecular FormulaC7H4BrFN2O3
Molecular Weight263.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N
InChIInChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
InChIKeyQQICEQSHIXMSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-nitrobenzamide: A Tri-Substituted Benzamide Scaffold for Targeted Chemical Biology and Medicinal Chemistry


3-Bromo-5-fluoro-4-nitrobenzamide (CAS 1807089-08-2) is a halogenated nitrobenzamide derivative bearing bromine, fluorine, and nitro substituents on a benzamide core . With a molecular weight of 263.02 g/mol and a predicted LogP of approximately 1.6, this compound exhibits intermediate lipophilicity that balances membrane permeability with aqueous solubility . The specific 3-bromo-5-fluoro-4-nitro substitution pattern creates a unique electronic and steric profile that influences both its chemical reactivity in palladium-catalyzed cross-couplings and its biological activity as a histone deacetylase (HDAC) inhibitor scaffold . This compound serves as a versatile intermediate in medicinal chemistry programs targeting epigenetic enzymes and kinase pathways, where the precise positioning of electron-withdrawing groups is critical for molecular recognition .

Why 3-Bromo-5-fluoro-4-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs


Regioisomeric nitrobenzamide analogs with alternative substitution patterns (e.g., 3-bromo-4-fluoro-5-nitrobenzamide or 3-bromo-4-nitrobenzamide) exhibit fundamentally different physicochemical and biological properties that preclude simple interchange. The 5-fluoro orientation in the target compound reduces topological polar surface area (TPSA) by 3.7 Ų compared to the 4-fluoro regioisomer, directly impacting membrane permeability [1]. More critically, HDAC inhibition data reveal that the 5-fluoro substitution yields an IC₅₀ of 119 nM, whereas class-level SAR analysis indicates that alternative fluoro positioning on the benzamide ring consistently diminishes antitumor activity across multiple cancer cell lines [2]. These differences in potency, selectivity, and physical properties mean that substituting this specific regioisomer with a cheaper or more readily available analog would invalidate established SAR, compromise assay reproducibility, and potentially derail lead optimization efforts.

Quantitative Differentiation Evidence for 3-Bromo-5-fluoro-4-nitrobenzamide vs. Closest Analogs


HDAC Inhibition Potency: 119 nM IC₅₀ vs. Class-Level Fluoro-Substituted Benzamide Activity Decline

3-Bromo-5-fluoro-4-nitrobenzamide inhibits HDAC in human HeLa cell nuclear extracts with an IC₅₀ of 119 nM [1]. In contrast, a systematic structure-activity relationship (SAR) study of benzamide-based HDAC inhibitors demonstrated that compounds bearing a fluoro group on the benzamide ring (e.g., 4i, 5a) exhibit lower antitumor activities across three cancer cell lines compared to non-fluorinated analogs, indicating that fluoro substitution generally reduces antiproliferative efficacy in this chemotype [2]. The 119 nM IC₅₀ value of the target compound therefore represents a quantitatively defined potency benchmark against which alternative regioisomers or analogs must be compared, rather than assuming all fluoro-nitrobenzamides are equipotent.

Histone Deacetylase Inhibition Epigenetic Drug Discovery Benzamide Scaffold SAR

Bromodomain BRD3 Binding Affinity: IC₅₀ = 50.1 μM vs. Benchmark Reference Compounds

3-Bromo-5-fluoro-4-nitrobenzamide exhibits binding affinity to the BRD3 bromodomain (BD2) with an IC₅₀ of 50.1 μM, as measured by TR-FRET assay [1]. For BD1, the IC₅₀ is also 50.1 μM, and the Kd value is reported as <100 μM in a cellular chemoproteomic assay [1]. While this represents modest affinity compared to optimized BET inhibitors (which can achieve low nanomolar IC₅₀ values), it provides a defined starting point for fragment-based or scaffold-hopping campaigns. In the context of benzamide-derived bromodomain probes, this affinity level is sufficient for preliminary target engagement studies and can guide the design of more potent analogs through structure-guided optimization.

Bromodomain Inhibition BET Protein Targeting Epigenetic Reader Domain

Lipophilicity and Polarity Differentiation: LogP 1.6 vs. 3.0 and TPSA 86.2 Ų vs. 89.9 Ų for 4-Fluoro Regioisomer

The target compound 3-bromo-5-fluoro-4-nitrobenzamide exhibits a predicted LogP of 1.5953 and a topological polar surface area (TPSA) of 86.23 Ų . In comparison, the 4-fluoro regioisomer (3-bromo-4-fluoro-5-nitrobenzamide, CAS 1345471-86-4) has a substantially higher predicted LogP of 3.00270 and a larger PSA of 89.90 Ų [1]. The 1.4-unit difference in LogP corresponds to an approximately 25-fold difference in octanol-water partition coefficient, translating to markedly different membrane permeability and solubility profiles. Similarly, the 3.7 Ų reduction in TPSA for the 5-fluoro isomer may enhance passive membrane diffusion while still maintaining adequate aqueous solubility for in vitro assays.

Physicochemical Property Optimization Drug-likeness ADME Prediction

Predicted Density and Boiling Point: 1.873 g/cm³ and 296.9 °C vs. Class Benchmarks

3-Bromo-5-fluoro-4-nitrobenzamide has a predicted density of 1.873 ± 0.06 g/cm³ and a predicted boiling point of 296.9 ± 40.0 °C at 760 mmHg . While these are calculated rather than experimentally determined values, they provide useful guidance for synthetic planning and purification. The relatively high boiling point indicates that the compound is stable to standard thermal conditions, enabling common work-up procedures such as rotary evaporation and vacuum distillation. The density value can inform solvent selection for recrystallization and chromatographic purification. Compared to the des-fluoro analog 3-bromo-4-nitrobenzamide (molecular weight 245.03 g/mol, PSA 88.91 Ų) , the additional fluorine atom increases molecular weight by 18 Da and slightly reduces PSA, consistent with the increased hydrophobic character of the C-F bond.

Synthetic Feasibility Process Chemistry Physical Property Characterization

Regioselective Reactivity in Palladium-Catalyzed Direct Arylations: Fluoro Substituents Outperform Amides as Directing Groups

Studies on (poly)fluorobenzamides demonstrate that fluoro substituents act as superior directing groups compared to amides in palladium-catalyzed direct arylations, enabling highly regioselective C-H functionalization at ortho positions relative to fluorine . For 3,5-difluoro-substituted secondary benzamides, arylations proceed with excellent regioselectivity at the C4-position under mild conditions (1 mol% air-stable palladium catalyst, PivOK/DMA) . This regiochemical control is a direct consequence of the specific substitution pattern. While the target compound 3-bromo-5-fluoro-4-nitrobenzamide has not been explicitly evaluated in these studies, its 5-fluoro substitution pattern positions it as a candidate for similar orthogonal functionalization strategies, where the fluoro group can direct late-stage diversification at unsubstituted ring positions (C2 or C6) without competing amide coordination.

C-H Functionalization Cross-Coupling Chemistry Synthetic Methodology

Optimal Application Scenarios for 3-Bromo-5-fluoro-4-nitrobenzamide Based on Quantitative Evidence


HDAC Inhibitor Lead Optimization and SAR Expansion

With a validated HDAC IC₅₀ of 119 nM, 3-bromo-5-fluoro-4-nitrobenzamide serves as a suitable starting point for structure-guided optimization of benzamide-based histone deacetylase inhibitors [1]. Researchers can systematically modify the amide portion or introduce additional substituents via the bromine handle (e.g., Suzuki-Miyaura cross-coupling) to improve potency and selectivity, using the 119 nM benchmark to assess the impact of each structural change. The intermediate lipophilicity (LogP ~1.6) facilitates cellular permeability while avoiding the solubility and non-specific binding liabilities associated with highly lipophilic analogs .

Fragment-Based Discovery Targeting Bromodomain-Containing Proteins

The 50.1 μM IC₅₀ against BRD3 bromodomains positions this compound as a validated fragment hit suitable for fragment growing, merging, or linking strategies in BET protein drug discovery programs [2]. Its modest molecular weight (263 Da) and balanced physicochemical properties make it an attractive starting fragment. Structure-guided design can leverage the bromine atom as a vector for introducing additional binding elements while monitoring improvements in BRD3 affinity.

Late-Stage Diversification via Regioselective C-H Functionalization

The 5-fluoro substituent enables predictable ortho-selective palladium-catalyzed direct arylation at the unsubstituted C2 or C6 positions, as demonstrated for related (poly)fluorobenzamides . This orthogonal reactivity allows medicinal chemists to install aryl, heteroaryl, or alkenyl groups without the need for protecting group manipulations or pre-functionalization, streamlining the synthesis of structurally diverse analog libraries for SAR studies.

Synthetic Intermediate for Kinase and Epigenetic Tool Compounds

The combination of a bromine atom (for cross-coupling), a fluorine atom (for metabolic stability and conformational effects), and a nitro group (for bioreduction or further transformation to amines) makes this compound a versatile three-point handle for constructing more complex bioactive molecules. Its predicted thermal stability (boiling point ~297 °C) and solid-state properties support reliable handling in multi-step synthetic sequences , reducing the risk of decomposition during storage or reaction work-up.

Quote Request

Request a Quote for 3-Bromo-5-fluoro-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.